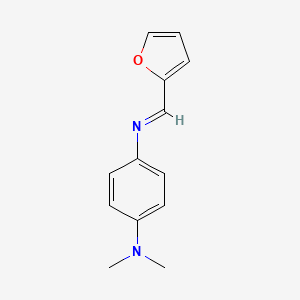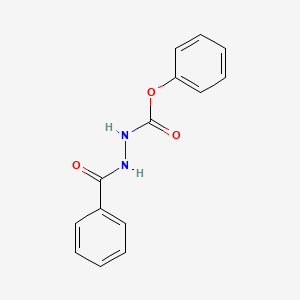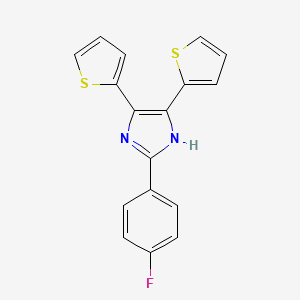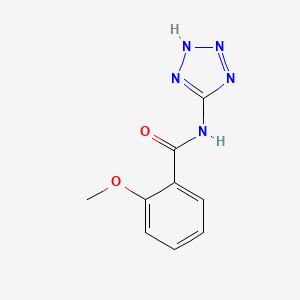
N'-(2-furylmethylene)-N,N-dimethyl-1,4-benzenediamine
Overview
Description
N-(2-furylmethylene)-N,N-dimethyl-1,4-benzenediamine, also known as FMDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. FMDA is a synthetic molecule that belongs to the family of Schiff bases, which are widely used in organic synthesis and catalysis.
Mechanism of Action
The mechanism of action of N'-(2-furylmethylene)-N,N-dimethyl-1,4-benzenediamine is based on its ability to interact with biological molecules, such as enzymes and proteins. This compound acts as a competitive inhibitor of topoisomerase II by binding to the DNA cleavage site and preventing the enzyme from completing its catalytic cycle. This compound also inhibits acetylcholinesterase by binding to the active site of the enzyme and blocking the hydrolysis of acetylcholine. The fluorescent properties of this compound are due to its ability to form a stable complex with metal ions, such as copper and zinc, which results in the emission of light.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of enzyme activity, and modulation of cellular signaling pathways. This compound has been found to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic genes. This compound has also been shown to inhibit the activity of acetylcholinesterase, which leads to the accumulation of acetylcholine and the activation of cholinergic signaling pathways. Additionally, this compound has been found to modulate the expression of genes involved in cellular proliferation, differentiation, and survival.
Advantages and Limitations for Lab Experiments
The advantages of using N'-(2-furylmethylene)-N,N-dimethyl-1,4-benzenediamine in lab experiments include its high purity, stability, and reproducibility. This compound is easy to synthesize and can be obtained in large quantities, which makes it suitable for high-throughput screening assays. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations. This compound should be used with caution in experiments involving living cells and animals, and its effects on biological systems should be carefully evaluated.
Future Directions
There are several future directions for the research and development of N'-(2-furylmethylene)-N,N-dimethyl-1,4-benzenediamine, including the design of new derivatives with improved properties, the exploration of its potential as a therapeutic agent for various diseases, and the development of new imaging techniques based on its fluorescent properties. The synthesis of this compound derivatives with increased solubility, selectivity, and potency could lead to the discovery of new drugs for cancer, Alzheimer's disease, and other conditions. The use of this compound as a fluorescent probe for live-cell imaging could provide new insights into the dynamics of cellular processes and the interactions between biomolecules. Overall, this compound represents a promising platform for the development of new tools and therapies in biomedical research.
Synthesis Methods
The synthesis of N'-(2-furylmethylene)-N,N-dimethyl-1,4-benzenediamine involves the condensation of 2-furaldehyde and N,N-dimethyl-1,4-phenylenediamine in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction proceeds through a Schiff base intermediate, which is reduced to form this compound. The yield of the reaction can be improved by using a solvent, such as ethanol or methanol, and by controlling the reaction temperature and time.
Scientific Research Applications
N'-(2-furylmethylene)-N,N-dimethyl-1,4-benzenediamine has shown promising results in various scientific research applications, including cancer therapy, enzyme inhibition, and fluorescent imaging. In cancer therapy, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. This compound has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the development of Alzheimer's disease. Additionally, this compound has been used as a fluorescent probe for imaging living cells due to its high photostability and low cytotoxicity.
properties
IUPAC Name |
4-(furan-2-ylmethylideneamino)-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-15(2)12-7-5-11(6-8-12)14-10-13-4-3-9-16-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYZHBZAMKMHEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101197742 | |
| Record name | N4-(2-Furanylmethylene)-N1,N1-dimethyl-1,4-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101197742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13546-87-7 | |
| Record name | N4-(2-Furanylmethylene)-N1,N1-dimethyl-1,4-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13546-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N4-(2-Furanylmethylene)-N1,N1-dimethyl-1,4-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101197742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5806395.png)

![2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5806414.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide](/img/structure/B5806417.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5806420.png)


![3-(2-methoxybenzyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5806455.png)


![2-[(2,4-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5806491.png)
![2-hydroxy-N'-[4-(methylthio)benzylidene]-2,2-diphenylacetohydrazide](/img/structure/B5806497.png)
